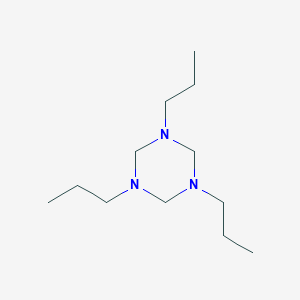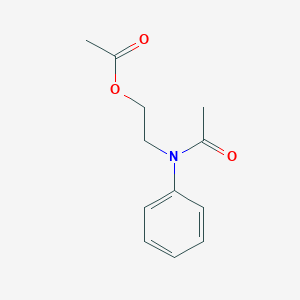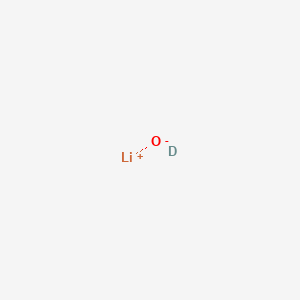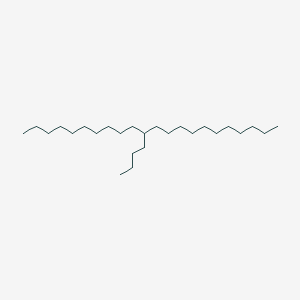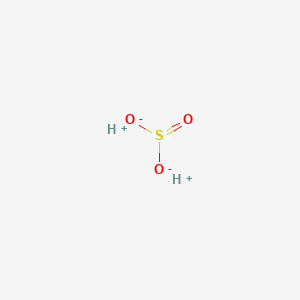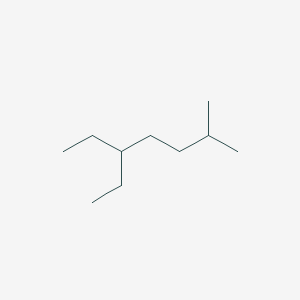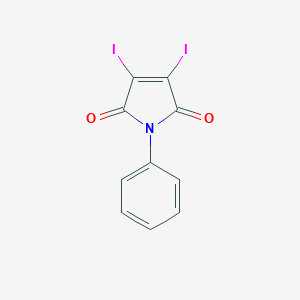
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione (DIPP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyrrole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemische Und Physiologische Effekte
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its relatively simple synthesis method. It can be easily synthesized using standard laboratory equipment. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a useful starting material for the synthesis of complex organic molecules.
One limitation of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. One area of interest is the development of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione-based materials for use in organic electronics. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a promising building block for the synthesis of novel organic materials.
Another area of interest is the investigation of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Synthesemethoden
The synthesis of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dihydroxyphenylacetic acid with iodine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrole to yield 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been used as a building block for the synthesis of novel organic materials. Its unique properties, such as its halogenation and pyrrole ring, make it a useful starting material for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
15051-40-8 |
|---|---|
Produktname |
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione |
Molekularformel |
C10H5I2NO2 |
Molekulargewicht |
424.96 g/mol |
IUPAC-Name |
3,4-diiodo-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H5I2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
MMTOMXCXSFHOJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
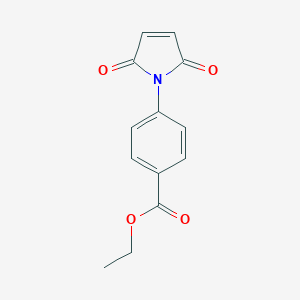
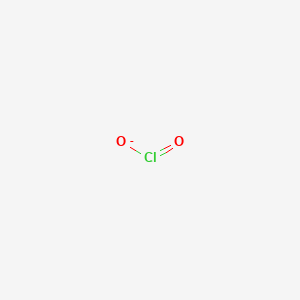
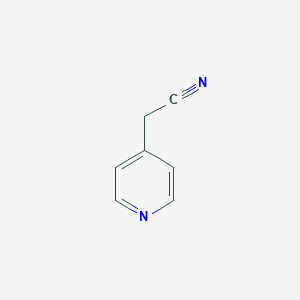
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
